2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
2-(4-Fluorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative characterized by a 4-fluorophenoxy group and a substituted phenyl ring bearing a methoxy group and a 2-oxopyrrolidin-1-yl moiety. The fluorophenoxy substituent may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4/c1-25-17-9-6-14(11-16(17)22-10-2-3-19(22)24)21-18(23)12-26-15-7-4-13(20)5-8-15/h4-9,11H,2-3,10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXYAHXJUGVOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)F)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-fluorophenoxy acetic acid: This can be achieved by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Preparation of 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline: This intermediate can be synthesized by reacting 4-methoxyaniline with succinic anhydride to form the oxopyrrolidinyl group.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxopyrrolidinyl group can be reduced to form a hydroxypyrrolidinyl group.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of 4-fluorophenoxy acetic acid derivatives.
Reduction: Formation of hydroxypyrrolidinyl derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the acetamide class, including those similar to 2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, exhibit significant antimicrobial properties. A study on structurally related compounds demonstrated:
| Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilms |
| Staphylococcus epidermidis | 0.22 - 0.25 | Noted for synergistic effects |
These findings suggest that the compound may also possess similar efficacy against various bacterial strains, making it a candidate for further investigation in antimicrobial drug development.
Antitumor Activity
The potential antitumor effects of this compound have been explored through various in vitro studies. The presence of specific functional groups appears to enhance cytotoxicity against cancer cell lines:
| Cell Line | IC50 (μg/mL) | Notes |
|---|---|---|
| HT29 (Colon Cancer) | <1.98 | Significant growth inhibition |
| Jurkat T Cells | <1.61 | Enhanced by electron-donating groups |
The structural modifications in the phenyl and oxopyrrolidine groups are crucial for increasing the compound's antitumor activity, indicating its potential as a lead compound for cancer therapeutics.
Neuroprotective Effects
The compound's neuroprotective properties are linked to its ability to interact with neurotransmitter systems. Research has shown that similar compounds can modulate neurotransmission, which may be beneficial in treating neurological disorders:
| Mechanism of Action | Effect |
|---|---|
| Modulation of GABA receptors | Potential anxiolytic effects |
| Inhibition of acetylcholinesterase | May improve cognitive function |
These properties suggest that the compound could be explored for its efficacy in neurodegenerative diseases such as Alzheimer’s.
Case Studies
- Antimicrobial Evaluation : In a study evaluating derivatives similar to 2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, the compounds were tested for their ability to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features enhanced antibacterial activity.
- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The study concluded that the presence of electron-donating groups significantly increased cytotoxicity, suggesting that modifications in the current compound could yield even more potent derivatives.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s structural uniqueness lies in its combination of a fluorophenoxy group, methoxy-phenyl ring, and 2-oxopyrrolidin-1-ylacetamide core. Below is a comparative analysis with analogous compounds:
Functional Group Impact on Activity
- 2-Oxopyrrolidin-1-yl Group : This lactam ring is a hallmark of racetams and is associated with cognitive enhancement. Molecular docking studies suggest that this group facilitates binding to GABAA and AMPA receptors .
- 4-Fluorophenoxy Group: Fluorination typically enhances metabolic stability and bioavailability compared to non-halogenated phenoxy groups. It may also influence receptor selectivity .
Research Findings and Implications
- Receptor Affinity : Analogs with 2-oxopyrrolidin-1-yl groups show high affinity for GABAA and AMPA receptors, suggesting the target compound may share this activity .
- Metabolic Stability: Fluorination and methoxy substitution likely improve pharmacokinetic properties compared to non-fluorinated or alkyl-substituted analogs .
Biological Activity
The compound 2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular structure of 2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 325.36 g/mol
Structural Characteristics
| Atom Type | Count |
|---|---|
| Carbon (C) | 18 |
| Hydrogen (H) | 20 |
| Fluorine (F) | 1 |
| Nitrogen (N) | 1 |
| Oxygen (O) | 3 |
The biological activity of this compound primarily involves its interaction with specific biological targets, such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain protein-protein interactions, particularly those involving menin and MLL fusion proteins, which are implicated in various hematological malignancies .
Pharmacological Effects
- Antitumor Activity : Initial research indicates that the compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Properties : The compound has been reported to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators, which may be beneficial in treating chronic inflammatory conditions.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound could have neuroprotective properties, possibly through the modulation of neuroinflammatory pathways and oxidative stress responses.
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of 2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide against various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against leukemia and solid tumor cell lines.
Study 2: Inhibition of Menin-MLL Interaction
Research focusing on the inhibition of the menin-MLL interaction revealed that this compound effectively disrupts this critical protein-protein interaction, leading to decreased expression of target genes involved in tumorigenesis. This was confirmed through co-immunoprecipitation assays and gene expression analysis.
Study 3: Neuroprotective Potential
Another study assessed the neuroprotective effects of the compound in a rodent model of neurodegeneration. The findings suggested that treatment with the compound resulted in reduced neuronal apoptosis and improved behavioral outcomes, highlighting its potential for treating neurodegenerative diseases.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide?
Methodological Answer:
The synthesis of this compound can be approached through multi-step substitution and condensation reactions. A validated strategy involves:
Substitution Reaction : Reacting a fluorinated nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) with a methoxy-phenolic intermediate under alkaline conditions to introduce the fluorophenoxy group .
Reduction : Using iron powder in acidic conditions to reduce nitro groups to amines, as demonstrated in analogous acetamide syntheses .
Condensation : Employing a condensing agent (e.g., DCC or EDC) to couple the aniline intermediate with activated carboxylic acid derivatives (e.g., cyanoacetic acid) .
Key considerations include optimizing reaction time, temperature, and solvent polarity to avoid side reactions like over-reduction or esterification.
Advanced: How can computational chemistry improve the design of reaction pathways for this compound?
Methodological Answer:
Computational tools, such as quantum chemical calculations (e.g., DFT) and reaction path search algorithms, can predict transition states, intermediates, and energetics to streamline synthesis. For example:
- ICReDD’s Approach : Integrate quantum mechanics (QM) with experimental data to narrow optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .
- In Silico Screening : Simulate substituent effects (e.g., fluorophenoxy vs. chlorophenoxy) on reaction yields and selectivity .
This hybrid methodology minimizes resource-intensive optimization and accelerates route development.
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm; pyrrolidinone carbonyl at ~170 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and methoxy regions .
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
- FT-IR : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹; pyrrolidinone C=O ~1680 cm⁻¹) .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:
Standardization : Adopt uniform protocols (e.g., cell lines, incubation times) and validate purity via HPLC (>95%) .
Control Experiments : Use structurally analogous compounds (e.g., 4-methoxyphenyl derivatives) as internal benchmarks to isolate structure-activity relationships (SAR) .
Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify confounding variables (e.g., solvent effects) .
Advanced: What strategies are recommended for evaluating the compound’s stability under experimental conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via LC-MS. For example:
- Acidic Hydrolysis : Check for cleavage of the acetamide bond .
- Photostability : UV irradiation to assess fluorophenoxy group stability .
- Long-Term Stability : Store samples under inert atmospheres (argon) at –20°C and test bioactivity retention over 6–12 months .
Advanced: Which structural analogs of this compound inform its structure-activity relationship (SAR) in medicinal chemistry?
Methodological Answer:
Key analogs and insights include:
Fluorophenoxy Variants : Replacement with chlorophenoxy groups reduces solubility but enhances target binding affinity in kinase inhibition assays .
Pyrrolidinone Modifications : Substituting the 2-oxopyrrolidin-1-yl moiety with piperidinone alters conformational flexibility and metabolic stability .
Methoxy Positioning : Moving the methoxy group from C4 to C5 (e.g., as in N-(3-chloro-4-methoxyphenyl)acetamide) impacts steric hindrance and target engagement .
SAR studies should prioritize iterative synthesis, molecular docking, and in vitro ADME profiling.
Advanced: How can reactor design principles be applied to scale up synthesis while maintaining yield?
Methodological Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., nitro reduction) and reduce batch variability .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .
- Solvent Recycling : Optimize solvent recovery (e.g., dichloromethane) through distillation to reduce costs and environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
